Benzenepropanal, 3-fluoro-5-(trifluoromethyl)-
Overview
Description
Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- is an organic compound with the molecular formula C10H8F4O It is characterized by the presence of a benzene ring substituted with a propanal group, a fluorine atom, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of a Grignard reagent, such as phenylmagnesium bromide, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield .
Types of Reactions:
Oxidation: Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3) are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethyl groups can enhance its binding affinity and specificity, leading to distinct biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Benzenepropanal: Lacks the fluorine and trifluoromethyl substitutions.
3-Fluorobenzaldehyde: Contains a fluorine atom but lacks the propanal and trifluoromethyl groups.
5-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group but lacks the propanal and fluorine substitutions.
Uniqueness: Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups can significantly influence its reactivity and interactions compared to similar compounds .
Properties
IUPAC Name |
3-[3-fluoro-5-(trifluoromethyl)phenyl]propanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O/c11-9-5-7(2-1-3-15)4-8(6-9)10(12,13)14/h3-6H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBQBEDKXDYJPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261726 | |
Record name | 3-Fluoro-5-(trifluoromethyl)benzenepropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601261726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955403-56-2 | |
Record name | 3-Fluoro-5-(trifluoromethyl)benzenepropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955403-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-5-(trifluoromethyl)benzenepropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601261726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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